5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline -

5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline

Catalog Number: EVT-3708822
CAS Number:
Molecular Formula: C25H20ClN3O2
Molecular Weight: 429.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is a novel compound belonging to the pyrazoloisoquinoline chemical class. It was identified through structure-based pharmacophore virtual screening and experiments aimed at discovering biased opioid receptor ligands. [] This compound exhibits promising activity as a μ-opioid receptor (μ-OR) agonist, specifically demonstrating a bias towards Gi-protein activation with minimal β-arrestin recruitment. [] This characteristic makes it a potential candidate for developing safer pain management therapies with reduced opioid-related side effects.

Synthesis Analysis

The synthesis of 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline was achieved through a multi-step process involving the modification of an initial hit compound with a pyrazoloisoquinoline scaffold. [] While the exact synthetic details are not provided in the available literature, computational R-group screening was utilized to guide the synthesis of 14 derivatives. [] Among these, 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline emerged as a promising candidate based on its predicted activity.

Mechanism of Action

5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline acts as a Gi-protein-biased agonist at the μ-OR. [] This means it preferentially activates the Gi-protein signaling pathway downstream of the μ-OR while minimizing β-arrestin recruitment. [] Traditional opioid agonists often activate both pathways, and β-arrestin recruitment is associated with undesirable side effects such as respiratory depression and constipation. By selectively activating Gi-protein signaling, 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline holds potential for providing analgesia with a reduced risk of these adverse effects.

Applications

The primary application of 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline lies in its potential as a novel analgesic agent. [] Preclinical studies have demonstrated its effectiveness in providing pain relief in a mouse model of pain, specifically the formalin response test. [] Its Gi-protein-biased agonism at the μ-OR suggests that it may offer therapeutic benefits with a reduced risk of side effects commonly associated with traditional opioids.

1-{5-(3-Chlorophenyl)-7,8-dimethoxy-3-[4-(methylsulfonyl)benzyl]-3H-pyrazolo[3,4-c]isoquinolin-1-yl}-N,N-dimethylmethanamine

Compound Description: This compound is a novel μ-opioid receptor (μ-OR) agonist with a pyrazoloisoquinoline scaffold. It exhibits Gi-protein bias, meaning it preferentially activates Gi-protein signaling pathways over β-arrestin recruitment at the μ-OR []. This biased agonism is particularly interesting because it suggests the potential for reduced adverse effects often associated with traditional opioid agonists. In preclinical studies, this compound demonstrated an EC50 value of 179 nM against the μ-OR and provided significant pain relief in mice during the second phase of formalin response tests [].

Relevance: This compound is structurally very similar to 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline. Both compounds share the core pyrazolo[3,4-c]isoquinoline scaffold and possess a chlorophenyl substituent on the 5-position of the scaffold. The key difference lies in the substituents at the 1 and 3 positions. While 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline has a methyl group at the 1-position and a phenyl group at the 3-position, this related compound features a substituted methanamine at the 1-position and a methylsulfonylbenzyl group at the 3-position. These structural variations likely contribute to the distinct pharmacological profiles of the two compounds. The discovery of this related compound as a Gi-protein-biased μ-OR agonist highlights the potential for further exploration and optimization of compounds within this chemical class for the development of novel analgesics with improved safety profiles [].

Properties

Product Name

5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline

IUPAC Name

5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinoline

Molecular Formula

C25H20ClN3O2

Molecular Weight

429.9 g/mol

InChI

InChI=1S/C25H20ClN3O2/c1-15-23-19-13-21(30-2)22(31-3)14-20(19)24(16-9-11-17(26)12-10-16)27-25(23)29(28-15)18-7-5-4-6-8-18/h4-14H,1-3H3

InChI Key

KTZVWVZMEIIQQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC=C(C=C4)Cl)OC)OC)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.